

1-Methylimidazolidine-2,4,5-trione CAS number and molecular formula

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Compound of Interest

Compound Name: 1-Methylimidazolidine-2,4,5-trione

Cat. No.: B1196877

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An In-depth Technical Guide to 1-Methylimidazolidine-2,4,5-trione

This technical guide provides a comprehensive overview of **1-Methylimidazolidine-2,4,5-trione**, also known as Methylparabanic acid or N-Methylparabanic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical properties, synthesis, and potential biological significance.

Chemical Identification and Properties

1-Methylimidazolidine-2,4,5-trione is a heterocyclic organic compound belonging to the parabanic acid class. Its fundamental chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	3659-97-0	[1]
Molecular Formula	C ₄ H ₄ N ₂ O ₃	[1]
IUPAC Name	1-methylimidazolidine-2,4,5-trione	[1]
Synonyms	Methylparabanic acid, 1-Methyl-2,4,5-imidazolidinetrione, N-Methylparabanic acid	[1]
Molecular Weight	128.09 g/mol	[1]
Appearance	Solid (form may vary)	
LogP	-0.59	

Synthesis of 1-Methylimidazolidine-2,4,5-trione

The synthesis of N-substituted imidazolidine-2,4,5-triones, such as **1-Methylimidazolidine-2,4,5-trione**, is commonly achieved through the reaction of a corresponding urea derivative with oxalyl chloride.[\[2\]](#) The following is a detailed experimental protocol adapted from a general procedure for the synthesis of related compounds.

Experimental Protocol: Synthesis from N-Methylurea and Oxalyl Chloride

Materials and Reagents:

- N-Methylurea
- Oxalyl chloride
- Anhydrous Dichloromethane (CH₂Cl₂)
- Triethylamine (Et₃N)
- Distilled water

- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexanes)

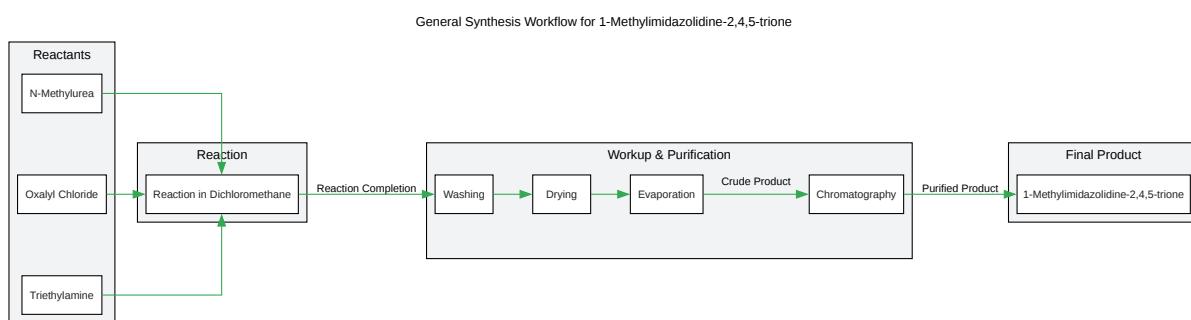
Equipment:

- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Reflux condenser
- Inert atmosphere setup (e.g., nitrogen or argon)
- Standard laboratory glassware for workup and purification
- Rotary evaporator

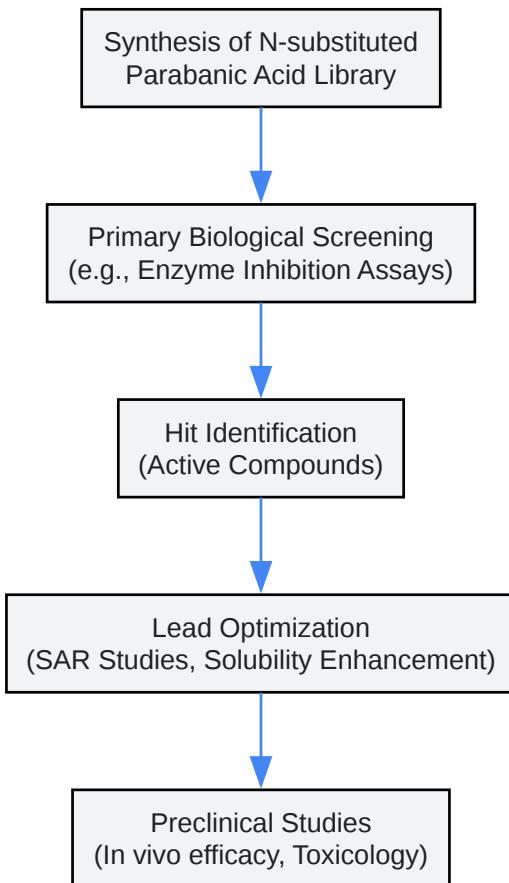
Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve N-methylurea (1.0 equivalent) in anhydrous dichloromethane.
- Addition of Base: Add triethylamine (2.2 equivalents) to the solution and stir the mixture at room temperature.
- Addition of Oxalyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add oxalyl chloride (1.2 equivalents) dropwise via a dropping funnel, maintaining the temperature below 5 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Upon completion, cool the reaction mixture to room temperature and wash it with distilled water (3 x volume of CH_2Cl_2). Dry the organic layer over anhydrous sodium sulfate.

- Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.
- Characterization: The structure and purity of the final product, **1-Methylimidazolidine-2,4,5-trione**, should be confirmed using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.



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References

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